

Introduction: The Strategic Value of Fluorinated Pyrroline Scaffolds

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Compound of Interest

Compound Name: *3-fluoro-2,5-dihydro-1H-pyrrole hydrochloride*
CAS No.: 2305253-89-6
Cat. No.: B6282205

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The pyrrolidine and pyrrole ring systems are foundational scaffolds in medicinal chemistry, appearing in a multitude of natural products and FDA-approved drugs.^{[1][2][3]} The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to profound improvements in a compound's metabolic stability, membrane permeability, and binding affinity for its biological target.^[1] **3-fluoro-2,5-dihydro-1H-pyrrole hydrochloride** represents a unique convergence of these principles, offering a conformationally constrained, unsaturated, and fluorinated building block for chemical innovation.

This guide provides a predictive yet scientifically grounded exploration of its properties, synthesis, reactivity, and potential applications, empowering researchers to harness its synthetic potential.

Physicochemical and Structural Properties: An Analog-Based Prediction

The properties of the title compound can be reliably inferred from its constituent parts: the 3-pyrroline core, the fluorine substituent, and the hydrochloride salt form.

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Caption: Structure of **3-fluoro-2,5-dihydro-1H-pyrrole hydrochloride**.

The fluorine atom at the C-3 position, adjacent to the double bond, is expected to exert a powerful influence on the molecule's electronic properties through a strong inductive electron-withdrawing effect (-I). This is anticipated to lower the pKa of the secondary amine compared to its non-fluorinated counterpart, 2,5-dihydro-1H-pyrrole hydrochloride, making it less basic. The hydrochloride salt form ensures higher water solubility and crystallinity, facilitating handling and purification.[4][5]

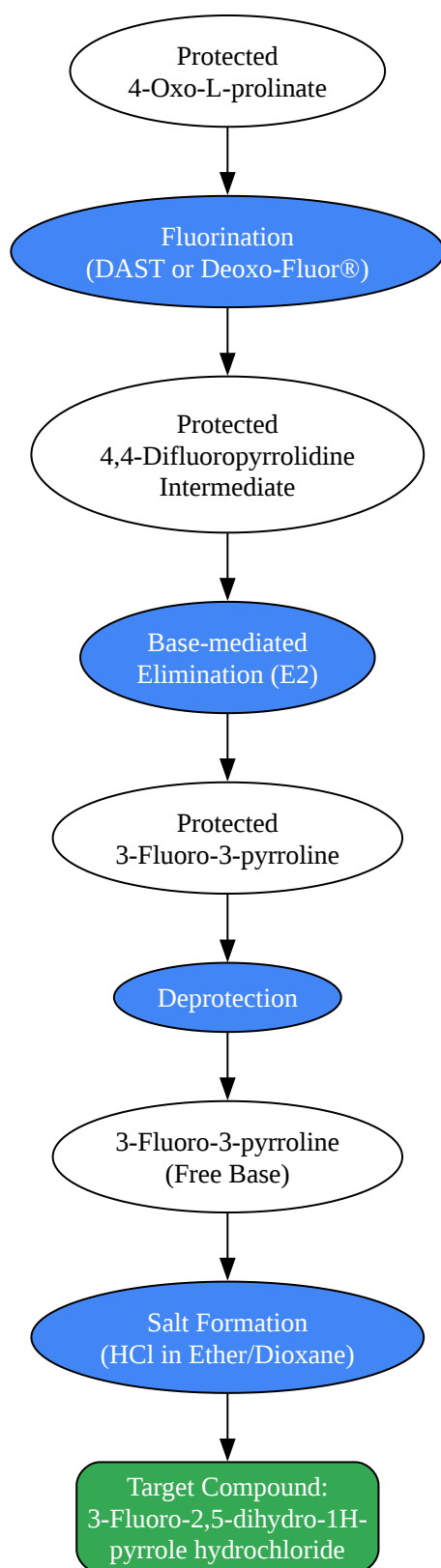
Property	Predicted Value / Description	Rationale / Analog Source
CAS Number	2305253-89-6	Topic
Molecular Formula	C ₄ H ₇ FN · HCl	-
Molecular Weight	123.56 g/mol	-
Appearance	White to off-white crystalline solid	Based on 3-fluoropyrrolidine HCl and 3-pyrroline HCl.[4][5]
Solubility	Soluble in water, methanol, DMSO	Hydrochloride salts of amines are typically water-soluble.[6]
pKa (Conjugate Acid)	~7-8	Expected to be lower than non-fluorinated pyrrolidines (~10-11) due to the strong electron-withdrawing effect of fluorine, similar to trends seen in 3-fluoropyrrolidine derivatives.
Stability	Stable under standard conditions; hygroscopic. Store in a cool, dry place under inert atmosphere.	Similar to other amine hydrochlorides.[7][8]

Proposed Synthetic Strategies

While no specific synthesis for this CAS number is published, a logical and efficient synthetic approach can be designed by combining established methodologies for pyrroline synthesis and fluorination.

Strategy 1: Dehydrofluorination of a Difluoro Precursor

This strategy leverages the synthesis of a difluorinated pyrrolidine intermediate, followed by controlled elimination to introduce the double bond. This approach offers good regiochemical control.



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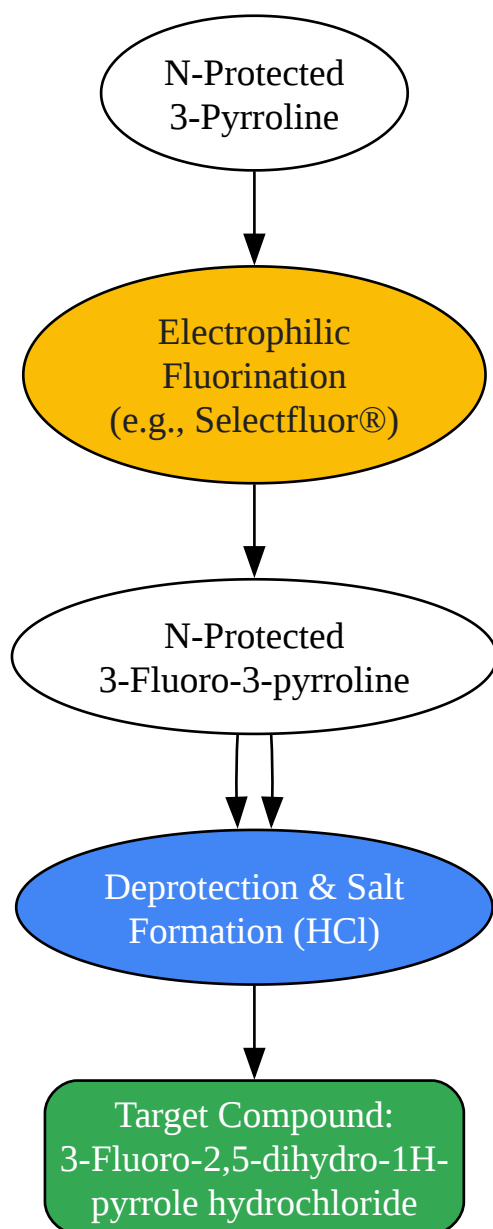
Caption: Proposed synthetic workflow via dehydrofluorination.

Experimental Causality:

- **Fluorination:** Starting with a commercially available protected 4-oxoproline derivative, geminal difluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST). This reaction proceeds via a fluoro-oxosulfonium intermediate.
- **Elimination:** Treatment of the difluoro-pyrrolidine with a strong, non-nucleophilic base (e.g., LDA or KHMDS) would induce an E2 elimination of HF, forming the desired 3-pyrroline double bond. The regioselectivity is directed by the acidity of the protons alpha to the ester group.
- **Deprotection & Salt Formation:** Standard deprotection of the nitrogen (e.g., Boc or Cbz group), followed by treatment with a solution of HCl in a non-polar solvent like diethyl ether or dioxane, would precipitate the final hydrochloride salt.^[6]

Strategy 2: Electrophilic Fluorination of a Pyrroline Precursor

This approach involves the direct fluorination of a pre-formed pyrroline ring system.



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Caption: Proposed synthetic workflow via electrophilic fluorination.

Experimental Causality:

- Synthesis of Precursor: An N-protected 3-pyrroline can be synthesized via several established routes, including ring-closing metathesis or from 1,4-dihalobut-2-ene.
- Fluorination: The electron-rich double bond of the pyrroline can be targeted by an electrophilic fluorinating agent like Selectfluor® (F-TEDA-BF₄).^{[9][10]} This reaction is often

performed in a polar aprotic solvent. The success of this step is highly dependent on the substrate's stability and reactivity, as electron-rich systems can sometimes be prone to polymerization.[10]

- Final Steps: As with the first strategy, subsequent deprotection and salt formation would yield the desired product.

Anticipated Reactivity and Applications in Drug Discovery

The unique combination of an alkene and an allylic fluorine atom makes 3-fluoro-2,5-dihydro-1H-pyrrole a highly versatile and reactive intermediate.

Reactivity Profile:

- Nucleophilic Substitution: The secondary amine is a potent nucleophile, allowing for facile attachment to various scaffolds via N-alkylation, N-arylation, or acylation reactions. This is a primary reason why the analog, 3-fluoropyrrolidine HCl, is widely used as a building block for creating libraries of potential APIs.[11][12]
- Alkene Functionalization: The double bond can undergo a range of classic transformations, including hydrogenation, epoxidation, dihydroxylation, and cycloaddition reactions, allowing for the creation of diverse and complex saturated pyrrolidine cores.
- Influence of Fluorine: The allylic fluorine atom can influence the regioselectivity of additions to the double bond and can also serve as a handle for further chemistry or as a stable metabolic blocker in a final drug candidate.

Applications in Medicinal Chemistry: The true value of this compound lies in its potential as a key building block in drug discovery programs. The saturated analog, 3-fluoropyrrolidine, has been successfully incorporated into inhibitors of various enzymes, including:

- Kinase Inhibitors: As demonstrated in the preparation of Imidazo[1,2-a]pyrazine derivatives as potential Aurora kinase inhibitors.[11][13]
- Dipeptidyl Peptidase IV (DP-IV) Inhibitors: Used in the development of treatments for type 2 diabetes.[11][13]

- PDE10A Inhibitors: For potential applications in neurological disorders.[13]

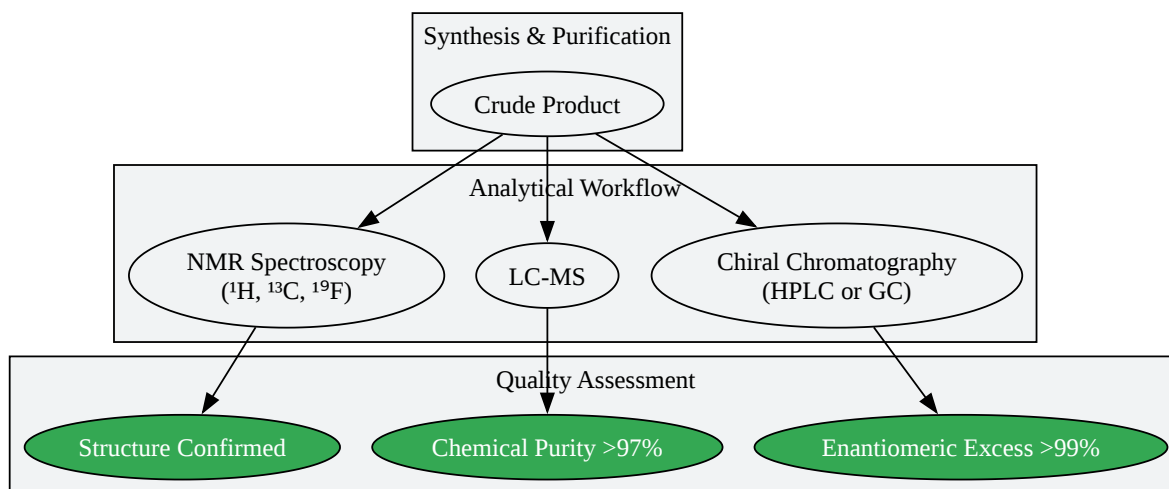
By analogy, **3-fluoro-2,5-dihydro-1H-pyrrole hydrochloride** can be used to synthesize novel analogs of these and other drug classes. The presence of the double bond offers an additional point for diversification, allowing for the synthesis of sp^3 -rich, complex molecules that are highly desirable in modern drug discovery.

Analytical Characterization and Quality Control

Ensuring the chemical and stereochemical purity of such a building block is paramount.[14] A comprehensive analytical workflow would be required for its characterization.

Recommended Analytical Methods:

Technique	Purpose	Expected Observations
^1H NMR	Structural verification	Signals for the vinyl proton, allylic protons, and protons alpha to the nitrogen. Splitting patterns will be complex due to H-F and H-H coupling.
^{19}F NMR	Confirmation of fluorination	A single signal, likely a multiplet due to coupling with adjacent protons.
^{13}C NMR	Structural verification	Signals for the two sp^2 carbons of the double bond and two sp^3 carbons. The carbon bearing the fluorine will show a large one-bond C-F coupling constant.
LC-MS	Purity assessment and mass confirmation	A single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated free base $[\text{C}_4\text{H}_7\text{FN}+\text{H}]^+$.
Chiral HPLC/GC	Enantiomeric purity (if synthesized chirally)	Requires derivatization (e.g., with Marfey's reagent) to separate enantiomers. A high enantiomeric excess (ee $\geq 99\%$) is critical for pharmaceutical applications. [14]



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Caption: Self-validating analytical workflow for quality control.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is unavailable, a robust safety protocol can be established based on the hazards of its analogs.[7][15][16][17]

- **Hazard Classifications:** Expected to be harmful if swallowed (Acute Toxicity, Oral) and to cause skin and serious eye irritation. May cause respiratory irritation.[13][17]
- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[15][17]
- **Handling:** Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15]

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The compound is likely hygroscopic and should be stored under an inert atmosphere (e.g., Argon or Nitrogen).[7][8]
- In case of Exposure:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]
 - Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[7]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]
 - Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[15]

Conclusion

3-fluoro-2,5-dihydro-1H-pyrrole hydrochloride, while not yet a widely available reagent, stands as a molecule of significant synthetic potential. By synthesizing data from its close structural analogs, this guide establishes a strong predictive framework for its properties, synthesis, and application. Its unique combination of a fluorinated scaffold, conformational constraint, and reactive handles makes it a highly attractive building block for medicinal chemists aiming to develop next-generation therapeutics. The proposed synthetic routes and analytical protocols provide a clear path for researchers to produce and validate this compound, unlocking its potential for innovation in drug discovery.

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